8-O-Acetylharpagide

Catalog No.
S633330
CAS No.
6926-14-3
M.F
C17H26O11
M. Wt
406.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-O-Acetylharpagide

CAS Number

6926-14-3

Product Name

8-O-Acetylharpagide

IUPAC Name

[(4aS,7S,7aS)-7-methyl-1-[(2S,3R,4R,6R)-3,4,5,5,6-pentahydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-7-yl] acetate

Molecular Formula

C17H26O11

Molecular Weight

406.4 g/mol

InChI

InChI=1S/C17H26O11/c1-8(19)27-15(2)5-3-9-4-6-25-13(10(9)15)26-14-11(20)12(21)17(23,24)16(22,7-18)28-14/h4,6,9-14,18,20-24H,3,5,7H2,1-2H3/t9-,10+,11+,12+,13?,14-,15-,16+/m0/s1

InChI Key

NJJKLOCFAWWZNT-WFGRRWOCSA-N

SMILES

CC(=O)OC1(CC(C2(C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)C

Synonyms

β-D-1β,4a,5,6,7,7aα-hexahydro-4aα,5α,7α-trihydroxy-7-methylcyclopenta[c]pyran-1-yl-Glucopyranoside 7-Acetate; Harpagide 8-Acetate; [1S-(1α,4aα,5α,7α,7aα)]-7-(acetyloxy)-1,4a,5,6,7,7a-hexahydro-4a,5-dihydroxy-7-methylcyclopenta[c]pyran-1-ylβ-D-Glucop

Canonical SMILES

CC(=O)OC1(CCC2C1C(OC=C2)OC3C(C(C(C(O3)(CO)O)(O)O)O)O)C

Isomeric SMILES

CC(=O)O[C@]1(CC[C@@H]2[C@@H]1C(OC=C2)O[C@@H]3[C@@H]([C@H](C([C@](O3)(CO)O)(O)O)O)O)C

8-O-Acetylharpagide is a naturally occurring compound belonging to the class of iridoid glycosides. It is primarily isolated from the plant Ajuga reptans, commonly known as bugleweed []. Scientific research on 8-O-Acetylharpagide has explored its potential applications in various areas, including:

Anti-inflammatory activity

Studies have investigated the anti-inflammatory properties of 8-O-Acetylharpagide. In vitro and in vivo models suggest it may help reduce inflammation by modulating the activity of specific enzymes and signaling pathways involved in the inflammatory response [].

Anti-tumor activity

Research has explored the potential anti-tumor effects of 8-O-Acetylharpagide. Studies in cell lines and animal models have shown that it may exhibit anti-proliferative and pro-apoptotic (cell death) effects on certain cancer cells [, ].

8-O-Acetylharpagide is a naturally occurring compound classified as an iridoid monoterpenoid glycoside. Its chemical formula is C17H26O11C_{17}H_{26}O_{11} and it is primarily extracted from various species within the Lamiaceae family, notably from the plant Ajuga decumbens and other related species such as Ajuga reptans and Leonurus turkestanicus . This compound is recognized for its structure, which features an acetyl group at the 8-position of the harpagide molecule, contributing to its unique biological properties.

  • The mechanism of action for 8-O-Acetylharpagide's potential biological effects is still under investigation [].
  • Some studies suggest it may interfere with inflammatory pathways or cell signaling processes, but more research is needed [].
  • Information on safety and hazards associated with 8-O-Acetylharpagide is limited in publicly available scientific research.
  • As with any compound, caution is advised until more is known about its potential risks.
That are typical for organic compounds with hydroxyl and carbonyl functional groups:

  • Oxidation: This can be performed using agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or ketones.
  • Reduction: Utilizing reducing agents such as sodium borohydride can convert 8-O-acetylharpagide into alcohols.
  • Substitution: Nucleophilic substitution reactions can occur, particularly with hydroxide ions or amines, resulting in the formation of substituted iridoid glycosides .

Common Reagents and Conditions

Reaction TypeReagentsConditions
OxidationPotassium permanganateAcidic medium
ReductionSodium borohydrideMethanol
SubstitutionHydroxide ionsAqueous solution

8-O-Acetylharpagide exhibits a range of biological activities, making it a subject of interest in pharmacological research:

  • Antitumoral Activity: It has been shown to inhibit the proliferation of cancer cells, particularly colon cancer cells, by inducing apoptosis through mechanisms involving the Wnt signaling pathway .
  • Antiviral Activity: The compound demonstrates efficacy against viral infections by interfering with viral replication processes .
  • Antibacterial and Anti-inflammatory Effects: It exhibits properties that inhibit bacterial growth and reduce inflammation, suggesting potential therapeutic applications in treating infections and inflammatory diseases .

The synthesis of 8-O-acetylharpagide can be achieved through two primary methods:

  • Chemical Synthesis: This involves the acetylation of harpagide using acetic anhydride in the presence of a catalyst such as pyridine under controlled temperature conditions.
  • Natural Extraction: Industrial production typically involves extracting the compound from the whole plant material of Ajuga decumbens. The dried plant is subjected to solvent extraction (often with ethanol or methanol), followed by purification through chromatographic techniques to isolate 8-O-acetylharpagide .

Due to its diverse biological activities, 8-O-acetylharpagide has several potential applications:

  • Pharmaceutical Development: Its antitumoral and antiviral properties make it a candidate for developing new therapies against cancer and viral infections.
  • Nutraceuticals: Given its anti-inflammatory effects, it may be used in dietary supplements aimed at reducing inflammation .
  • Cosmetic Industry: Its ability to suppress cellular senescence suggests potential applications in anti-aging products .

Research has indicated that 8-O-acetylharpagide interacts with various biomolecules, including enzymes and proteins involved in cellular signaling pathways. Studies have demonstrated its ability to modulate key pathways related to cell proliferation and inflammation. For instance, its interactions have been linked to the modulation of reactive oxygen species levels in cells, indicating a role in oxidative stress response mechanisms .

8-O-Acetylharpagide shares structural and functional similarities with other iridoids. Here are some notable compounds for comparison:

Compound NameSource PlantKey Activities
HarpagideAjuga reptansAntitumoral, anti-inflammatory
CatalpolRehmannia glutinosaAntioxidant, anti-inflammatory
Geniposidic acidGardenia jasminoidesAntioxidant, hepatoprotective

Uniqueness of 8-O-Acetylharpagide

While many iridoids exhibit similar biological activities, 8-O-acetylharpagide is distinguished by its specific acetylation at the 8-position, which enhances its bioavailability and pharmacological efficacy compared to its non-acetylated counterparts like harpagide. This modification contributes significantly to its potency against various diseases .

XLogP3

-2.2

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

6

Exact Mass

406.14751164 g/mol

Monoisotopic Mass

406.14751164 g/mol

Heavy Atom Count

28

Appearance

Powder

Dates

Modify: 2023-08-15

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